molecular formula C17H15N3O2S B2445696 2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 1798520-78-1

2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No.: B2445696
CAS No.: 1798520-78-1
M. Wt: 325.39
InChI Key: GQLQTTXIEJOCKH-UHFFFAOYSA-N
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Description

2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a nicotinamide core with methoxy and thiophene-pyridine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridine-Thiophene Intermediate: This step involves the coupling of a thiophene derivative with a pyridine ring under conditions that facilitate the formation of a stable intermediate.

    Methoxylation: The intermediate is then subjected to methoxylation, where a methoxy group is introduced.

    Nicotinamide Coupling: Finally, the methoxylated intermediate is coupled with nicotinamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene or thiophene-2-carboxylic acid.

    Pyridine Derivatives: Compounds such as 2-chloropyridine or 3-bromopyridine.

    Nicotinamide Derivatives: Compounds like N-methylnicotinamide or nicotinamide riboside.

Uniqueness

2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-Methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, biochemical pathways, and applications in drug discovery.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number1798520-78-1
Molecular FormulaC₁₇H₁₅N₃O₂S
Molecular Weight325.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets through both covalent and non-covalent interactions. Similar compounds have shown diverse activities, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial

These activities suggest that the compound may influence multiple biochemical pathways, potentially leading to therapeutic applications in treating various diseases.

Biochemical Pathways

Research indicates that compounds with similar structures can interact with key enzymes and receptors involved in disease processes. For instance, the compound may inhibit specific enzyme activities or modulate receptor functions, thereby affecting cellular signaling pathways relevant to apoptosis and cell proliferation .

Case Studies

  • Anticancer Activity : In a study focusing on N-phenyl nicotinamides, a related class of compounds demonstrated significant induction of apoptosis in breast cancer cells (T47D), with an EC50 value of 0.082 µM for one lead compound . This suggests that this compound may exhibit similar anticancer properties.
  • Antimicrobial Activity : Another study highlighted the potential of thiophene-containing compounds to exhibit antimicrobial effects against various pathogens, indicating that the thiophenyl moiety in our compound could enhance such activity .

Research Findings

Recent investigations into the pharmacological properties of this compound have yielded promising results:

Antiplasmodial Activity

A study evaluated the antiplasmodial activity of several derivatives, revealing IC50 values ranging from 4.00 to 35.36 µM against Plasmodium falciparum strains . This suggests potential use in malaria treatment.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the selectivity and safety profile of the compound. The results indicated varying degrees of cytotoxicity across different cell lines, emphasizing the need for further optimization to enhance therapeutic indices .

Properties

IUPAC Name

2-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-22-17-15(3-2-5-19-17)16(21)20-9-12-7-14(10-18-8-12)13-4-6-23-11-13/h2-8,10-11H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLQTTXIEJOCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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